3-Methoxy-4-methylaniline
Overview
Description
3-Methoxy-4-methylaniline is a chemical compound with the molecular formula C8H11NO . It is afforded by an electrophilic substitution, using the 2-methoxy-substituted iron complex sail followed by oxidative cyclization with concomitant aromatization of the resulting iron complex .
Synthesis Analysis
The synthesis of 3-Methoxy-4-methylaniline involves an electrophilic substitution, using the 2-methoxy-substituted iron complex sail followed by oxidative cyclization with concomitant aromatization of the resulting iron complex . It is used to produce 8-methoxy-7-methylalloxazine . This reaction will need solvent ethanol, H2O .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-methylaniline is represented by the molecular formula C8H11NO . The molecular weight of this compound is 137.18 g/mol .Chemical Reactions Analysis
3-Methoxy-4-methylaniline neutralizes acids in weakly exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis
3-Methoxy-4-methylaniline is a solid at 20 degrees Celsius . It has a melting point of 58.0 to 62.0 °C . It is insoluble in water .Scientific Research Applications
Production of 8-methoxy-7-methylalloxazine
3-Methoxy-4-methylaniline is used in the production of 8-methoxy-7-methylalloxazine . This process involves an electrophilic substitution using a 2-methoxy-substituted iron complex sail, followed by oxidative cyclization with concomitant aromatization of the resulting iron complex . The reaction requires ethanol and water as solvents .
Mechanism of Action
Target of Action
3-Methoxy-4-methylaniline, also known as 4-Methyl-m-anisidine or o-Cresidine , is a type of aniline compound. Anilines are a class of compounds that are used in the manufacture of a wide variety of substances, including dyes, drugs, plastics, and photographic and rubber chemicals . .
Mode of Action
Anilines in general are known to undergo reactions such as electrophilic substitution . This involves the compound interacting with its targets, leading to changes in the structure of the target molecules .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including the formation of dyes and pharmaceuticals .
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
It’s known that anilines can cause a variety of effects depending on their specific structures and the conditions under which they are used .
Action Environment
The action, efficacy, and stability of 3-Methoxy-4-methylaniline can be influenced by various environmental factors. For instance, the compound is sensitive to prolonged exposure to air . Additionally, it’s known to be combustible , suggesting that it should be stored and handled carefully to prevent fires.
Safety and Hazards
3-Methoxy-4-methylaniline is toxic if inhaled . It is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It neutralizes acids in weakly exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
properties
IUPAC Name |
3-methoxy-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONADZNBSLRAJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | O-CRESIDINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024855 | |
Record name | 3-Methoxy-4-methylaniline | |
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Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-cresidine is a brown chunky solid. (NTP, 1992) | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
482 to 486 °F at 760 mmHg (NTP, 1992) | |
Record name | O-CRESIDINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | O-CRESIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992) | |
Record name | O-CRESIDINE | |
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Product Name |
3-Methoxy-4-methylaniline | |
CAS RN |
16452-01-0 | |
Record name | O-CRESIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Methoxy-4-methylaniline | |
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Record name | o-Cresidine | |
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Record name | 3-Methoxy-4-methylaniline | |
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Record name | 3-methoxy-4-methylaniline | |
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Record name | 3-METHOXY-4-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
124 to 129 °F (NTP, 1992) | |
Record name | O-CRESIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-methoxy-4-methylaniline in the synthesis of the discussed carbazole alkaloids?
A: 3-Methoxy-4-methylaniline serves as a crucial building block in the iron-mediated total synthesis of several 2,7-dioxygenated carbazole alkaloids, including clausine O, clausine H, 7-methoxy-O-methylmukonal, and clausine K []. It reacts with a cyclohexadienyliumiron complex salt, leading to consecutive C-C and C-N bond formations. This reaction sequence ultimately yields 2,7-dimethoxy-3-methylcarbazole, a common intermediate used to synthesize the aforementioned alkaloids [].
Q2: Are there other potential applications of 3-methoxy-4-methylaniline in synthetic chemistry beyond carbazole alkaloids?
A: While the provided research focuses on carbazole alkaloids, the structural features of 3-methoxy-4-methylaniline, particularly the presence of the amine and the methoxy group, suggest its potential utility in various other synthetic applications. For instance, it could serve as a starting material for synthesizing Schiff base compounds, as demonstrated in a study where a derivative of 3-methoxy-4-methylaniline reacted with quinoline-2-carboxaldehyde to form a fluorescent probe for Zn2+ ions []. Exploring such alternative applications could unveil further synthetic value for this compound.
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